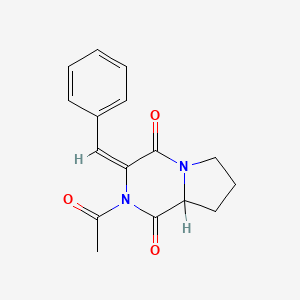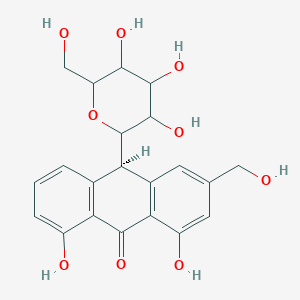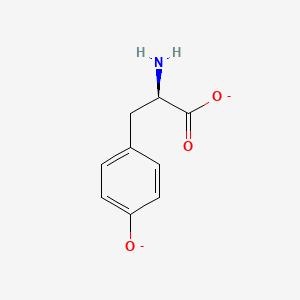
Nargenicin
Übersicht
Beschreibung
Nargenicin A is a 28-carbon macrolide antibiotic with a fused tricyclic core and a unique ether bridge. It was first isolated from the bacterium Nocardia argentinensis. This compound has shown significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains .
Wissenschaftliche Forschungsanwendungen
Nargenicin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic reactions.
Wirkmechanismus
Target of Action
Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.
Mode of Action
This compound binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.
Biochemical Pathways
The inhibition of DnaE1 by this compound affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .
Pharmacokinetics
This compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .
Result of Action
At the molecular level, this compound’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .
This compound’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.
: This compound - Wikipedia : DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in …
Biochemische Analyse
Biochemical Properties
Nargenicin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The biosynthesis of this compound involves the coordinated action of several enzymes, including proline adenyltransferase, proline carrier protein, and flavine-dependent acyl-coenzyme A dehydrogenases . These enzymes facilitate the conversion of L-proline into pyrrole-2-carboxylate, a key component of this compound . Additionally, this compound interacts with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts protein synthesis by binding to the ribosome, thereby inhibiting the translation process . This leads to a cessation of bacterial growth and eventual cell death. In eukaryotic cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial ribosomes. This compound binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds during protein synthesis . This inhibition of protein synthesis is a critical factor in its antibacterial activity. Additionally, this compound can inhibit the activity of certain enzymes, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can have sustained antibacterial effects, but its efficacy may diminish over time due to degradation or the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid biosynthesis. The biosynthesis of this compound is closely related to the production of polyketide chains from common precursors such as acetate and propionate . Enzymes such as proline adenyltransferase, proline carrier protein, and flavine-dependent acyl-coenzyme A dehydrogenases play crucial roles in the metabolic pathways involving this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . This compound can also interact with membrane transporters, influencing its uptake and distribution within bacterial cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is largely confined to the cytoplasmic environment, where it can effectively inhibit protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of nargenicin is closely related to fatty acid biosynthesis, producing a polyketide chain. The chain undergoes ring closure to form a large lactone ring and a Diels-Alder reaction to form fused cyclohexane/cyclohexene rings. The oxygen atoms attached to specific carbons are derived from molecular oxygen .
Industrial Production Methods
Enhanced production of this compound A1, a derivative of this compound, has been achieved using synthetic biology and metabolic engineering. This involves the modular assembly of multiple genes for genetic engineering in Nocardia sp. CS682. Statistical optimization of specific precursors like proline and glucose has led to significantly higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Nargenicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis involves the conversion of l-proline into pyrrole-2-carboxylate through a series of enzymatic reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include acetate, propionate, and molecular oxygen. The conditions typically involve enzymatic catalysis and specific precursor feeding .
Major Products
The major products formed from these reactions include the large lactone ring and the fused cyclohexane/cyclohexene rings, which are characteristic of the this compound structure .
Vergleich Mit ähnlichen Verbindungen
Nargenicin A is unique due to its fused tricyclic core and ether bridge. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a different core structure.
Spiramycin: A macrolide with similar antibacterial properties but different molecular targets.
Vancomycin: An antibiotic effective against gram-positive bacteria but with a different mechanism of action.
Eigenschaften
CAS-Nummer |
70695-02-2 |
|---|---|
Molekularformel |
C28H37NO8 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1 |
InChI-Schlüssel |
YEUSSARNQQYBKH-SIMZXIQRSA-N |
SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |
Isomerische SMILES |
C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C |
Kanonische SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |
Synonyme |
nargenicin A1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of nargenicin's antibacterial activity?
A1: this compound primarily targets the bacterial DNA polymerase DnaE1. []
Q2: How does this compound interact with DnaE1?
A2: this compound exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that this compound wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.
Q3: Does this compound's interaction with DnaE1 differ across bacterial species?
A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of this compound's antibacterial activity. []
Q4: Beyond its antibacterial activity, what other biological effects has this compound demonstrated?
A4: this compound A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, this compound A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []
Q5: Does this compound exhibit anticancer activity?
A5: Yes, research on a novel this compound A1 analog, 23-demethyl 8,13-deoxythis compound (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []
Q6: What is the specific molecular target of compound 9's anticancer activity?
A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []
Q7: What spectroscopic data is available for this compound A1?
A7: The research papers discuss using various spectroscopic techniques to characterize this compound A1 and its derivatives. These techniques include:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of this compound A1. [, , , , , , ]
- Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of this compound A1. [, ]
Q8: How do structural modifications impact the biological activity of this compound?
A8: Research on this compound analogs highlights the importance of specific structural features for its biological activity:
- Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for this compound's antibacterial activity. [, ]
- Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in this compound A1 yielded analogs with retained antibacterial activity. []
- Methylation: Removing the methyl group at the 23 position of this compound A1 to create 23-demethyl 8,13-deoxythis compound (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]
Q9: What is known about the biosynthesis of this compound A1?
A10: this compound A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []
Q10: Can metabolic engineering enhance this compound A1 production?
A10: Yes, research has demonstrated successful strategies for enhancing this compound A1 production in Nocardia sp. CS682:
- Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased this compound A1 production. []
- Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced this compound A1 production. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)







![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
